1-Cycloheptyl-1H-imidazole
Description
Significance of Imidazole (B134444) Scaffold in Heterocyclic Chemistry
The imidazole ring is a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms. mdpi.com This structure holds a special place in chemistry and biology for several reasons. It is a component of essential biomolecules, including the amino acid histidine and nucleic acids, where it plays vital roles in biological processes. ontosight.aigoogleapis.com The imidazole nucleus is amphoteric, meaning it can act as both a weak acid and a weak base, and it is polar. googleapis.com
These characteristics, combined with its aromaticity, allow the imidazole scaffold to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and coordination with metal ions. googleapis.com This versatility makes it an exceptionally valuable "privileged scaffold" in medicinal chemistry, capable of binding to a wide range of biological targets like enzymes and receptors. googleapis.comepo.org Its presence in a molecule can also improve pharmacokinetic properties, such as water solubility. googleapis.com The development of synthetic methods, like the Debus-Radziszewski synthesis and multicomponent reactions, has made a wide array of substituted imidazoles accessible for research. orientjchem.org
Overview of Imidazole Derivatives with Diverse Biological Activities
The structural versatility of the imidazole core has been extensively exploited by medicinal chemists to develop derivatives with a broad spectrum of pharmacological activities. nih.gov The modification of the imidazole ring, particularly through N-substitution, has led to the discovery of compounds with significant therapeutic potential. nih.govbeilstein-journals.org
Imidazole derivatives have been reported to exhibit a wide range of biological effects, including:
Anticancer Activity: Many imidazole-containing compounds have shown the ability to inhibit the growth of various cancer cell lines by inducing apoptosis or targeting critical enzymes. mdpi.comepo.org
Antimicrobial Activity: The imidazole scaffold is a key feature in many antifungal drugs (e.g., clotrimazole, ketoconazole) and has been incorporated into novel antibacterial agents to combat resistant strains. nih.govmdpi.comnih.gov
Anti-inflammatory and Analgesic Properties: Researchers have successfully synthesized novel imidazole analogues that demonstrate significant anti-inflammatory and pain-relieving effects. beilstein-journals.org
Antiviral Activity: The imidazole core is also explored for its potential in developing drugs to treat viral infections. nih.gov
Enzyme Inhibition: N-substituted imidazoles have been designed as potent and selective inhibitors of various enzymes, such as thromboxane (B8750289) synthetase, which is involved in platelet aggregation. googleapis.com
Receptor Antagonism: Derivatives, including those with cycloalkyl substituents, have been developed as antagonists for receptors like the neuropeptide Y (NPY) Y5 receptor, which is implicated in the regulation of food intake. nih.govacs.org
This wide range of activities underscores the importance of the imidazole nucleus as a template for the design and development of new therapeutic agents. nih.govnih.gov
Rationale for Investigating 1-Cycloheptyl-1H-imidazole as a Research Target
The specific compound this compound, while not extensively documented in dedicated biological studies, represents a logical and compelling target for chemical and pharmacological research. The rationale for its investigation stems from the convergence of the known value of the imidazole scaffold, the strategic importance of N-substitution, and the specific properties conferred by the cycloheptyl group.
Firstly, the synthesis of this compound is established. A described method involves the reaction of cyclohexylamine (B46788) (which would be cycloheptylamine (B1194755) for the title compound), glyoxal, and formaldehyde (B43269) in the presence of an acid, followed by basification and purification, yielding the product as a colorless oil. This accessibility makes it a viable candidate for further studies.
Secondly, the introduction of a cycloalkyl group at the N-1 position of the imidazole ring is a known strategy for modulating biological activity. The cycloheptyl group, a seven-membered carbocyclic ring, imparts increased lipophilicity (fat solubility) to the molecule compared to smaller alkyl or aryl groups. This property is crucial as it can influence a compound's ability to cross biological membranes and interact with hydrophobic pockets in target proteins. Patents for imidazole derivatives with potential herbicidal or hypotensive activities have included cycloheptyl moieties within their scope. epo.orggoogle.com
Furthermore, research into related N-cycloalkyl imidazoles has shown promising results. For instance, N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide was identified as a potent antimicrobial compound. nih.govijpsonline.com In other studies, the replacement of an aryl ring with a cyclohexyl ring in a series of imidazole-based compounds led to potent and selective antagonists of the neuropeptide Y Y5 receptor with improved pharmacokinetic profiles. nih.govacs.org The investigation of this compound is therefore a rational step to explore structure-activity relationships, determining how the size and lipophilicity of the seven-membered ring influence target binding and biological effect compared to five- or six-membered cycloalkyl rings. It serves as a fundamental building block for understanding the impact of N-cycloalkyl substitution on the vast therapeutic potential of the imidazole scaffold.
Detailed Research Findings
While specific biological evaluations of this compound are not widely published, its chemical properties are defined, and the activities of related N-cycloalkyl imidazoles provide strong context for its research value.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value for 1-Cyclohexyl-1H-imidazole | Notes |
| Molecular Formula | C₉H₁₄N₂ | The cycloheptyl analogue is C₁₀H₁₆N₂. |
| Molecular Weight | 150.22 g/mol | The cycloheptyl analogue is 164.25 g/mol . |
| Appearance | Colorless oil | Based on synthesis of the cyclohexyl analogue. |
| Boiling Point | 302.9 ± 11.0 °C at 760 mmHg | Property for the cyclohexyl analogue. |
| Synthesis Precursors | Cyclohexylamine, Glyoxal, Formaldehyde | A similar route is used for the cycloheptyl analogue. |
Data for 1-Cyclohexyl-1H-imidazole is used as a close structural analogue to infer properties for this compound.
Table 2: Examples of Research Findings on N-Cycloalkyl Imidazole Derivatives
| Compound Name/Class | Key Structural Features | Research Finding |
| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide | N-cyclohexyl group, acetamide (B32628) linker | Found to be the most active compound in a series evaluated for antimicrobial activity against various bacteria and fungi. nih.govijpsonline.com |
| 2-Cyclohexyl-4-phenyl-1H-imidazoles | Cyclohexyl group at C-2 position | Replacement of an aryl ring with a cyclohexyl ring produced potent and selective neuropeptide Y Y5-receptor antagonists with reduced off-target effects. nih.govacs.org |
| 1-Cycloheptylmethylimidazole | N-cycloheptylmethyl group | Identified in a patent as a potent and selective inhibitor of thromboxane A2 synthetase, an enzyme involved in blood clotting. googleapis.com |
| 5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole | Fused benzimidazole (B57391) ring, C-2 cyclohexyl group | The cyclohexyl group enhances lipophilicity, which can improve lipid solubility and membrane permeability compared to other analogues. |
Compound Index
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
1-cycloheptylimidazole |
InChI |
InChI=1S/C10H16N2/c1-2-4-6-10(5-3-1)12-8-7-11-9-12/h7-10H,1-6H2 |
InChI Key |
YEXVVXDMRKHBKQ-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)N2C=CN=C2 |
Canonical SMILES |
C1CCCC(CC1)N2C=CN=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Cycloheptyl 1h Imidazole and Its Analogues
Derivatization Strategies for Expanding the Chemical Space of 1-Cycloheptyl-1H-imidazole
The chemical scaffold of this compound provides multiple avenues for structural modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. These derivatization strategies can be broadly categorized into functionalization of the imidazole (B134444) ring, modification of the cycloheptyl moiety, and hybridization with other bioactive scaffolds.
Functionalization of the Imidazole Ring System
The imidazole ring of this compound is amenable to various chemical transformations, enabling the introduction of a diverse range of functional groups.
One common approach is the alkylation of the imidazole ring . While the N1 position is already occupied by the cycloheptyl group, further alkylation can occur at the other nitrogen atom, leading to the formation of imidazolium (B1220033) salts. For instance, the reaction of a 1-cycloalkyl-1H-imidazole with an alkyl halide, such as benzyl (B1604629) bromide, in a suitable solvent like dichloromethane, would yield the corresponding 1-cycloalkyl-3-benzyl-1H-imidazolium salt. beilstein-journals.org These imidazolium salts can serve as precursors to N-heterocyclic carbenes (NHCs), which are valuable ligands in organometallic chemistry. beilstein-journals.org
Halogenation of the imidazole ring is another key functionalization strategy. The C2, C4, and C5 positions of the imidazole ring are susceptible to electrophilic substitution. For example, treatment of 1-cycloalkyl-1H-imidazole with a suitable halogenating agent can introduce a halogen atom onto the imidazole core. The resulting halo-imidazole derivatives are versatile intermediates for further modifications, such as cross-coupling reactions.
Furthermore, C-H functionalization offers a direct method for introducing substituents onto the imidazole ring. Metal-free coupling reactions, such as the nucleophilic substitution of a hydrogen atom (SNH) at the C5 position of imidazole N-oxides with organolithium reagents, have been reported. beilstein-journals.org This approach allows for the introduction of aryl or other moieties at specific positions on the imidazole ring.
The introduction of a carboxylic acid group is another valuable modification. The synthesis of 1-cyclohexyl-1H-imidazole-4-carboxylic acid has been documented, suggesting that a similar strategy could be applied to the cycloheptyl analogue. fluorochem.co.uk Such carboxylic acid derivatives can serve as handles for further derivatization, for instance, through amide bond formation.
A summary of potential imidazole ring functionalizations is presented in Table 1.
Table 1: Potential Functionalization of the Imidazole Ring of this compound
| Position | Reaction Type | Reagents and Conditions | Potential Product |
|---|---|---|---|
| N3 | Alkylation (Quaternization) | Alkyl halide (e.g., Benzyl bromide) in CH₂Cl₂ | 1-Cycloheptyl-3-alkyl-1H-imidazolium halide |
| C2, C4, C5 | Halogenation | Halogenating agent (e.g., NBS, NCS) | Halo-1-cycloheptyl-1H-imidazole |
| C5 | C-H Arylation (via N-oxide) | Organolithium reagent (e.g., Pentafluorophenyllithium) | 5-Aryl-1-cycloheptyl-1H-imidazole |
| C4/C5 | Carboxylation | e.g., Carboxylation of a lithiated intermediate | This compound-4(5)-carboxylic acid |
Modification of the Cycloheptyl Moiety
The cycloheptyl group of this compound also presents opportunities for structural diversification. Standard methodologies for the functionalization of cycloalkanes can be employed to introduce various substituents on the seven-membered ring.
For instance, free-radical halogenation of the cycloheptyl ring could introduce a halogen atom, which can then serve as a handle for subsequent nucleophilic substitution or cross-coupling reactions. This would allow for the introduction of a wide range of functional groups, such as amines, alcohols, and nitriles, at different positions on the cycloheptyl ring.
Oxidation of the cycloheptyl ring can lead to the formation of hydroxylated or ketonic derivatives. These functionalized analogues could exhibit altered solubility and hydrogen bonding capabilities, which can be crucial for biological activity.
Furthermore, the introduction of unsaturation into the cycloheptyl ring to form a cycloheptenyl moiety is another potential modification. N-(1-Cycloalkenyl)imidazoles have been synthesized via the elimination of benzotriazole (B28993) from the corresponding 1-[1-(imidazol-1-yl)cycloalkyl]benzotriazoles. semanticscholar.org This introduces a reactive double bond that can be further functionalized through reactions such as epoxidation, dihydroxylation, or addition reactions.
Table 2 outlines some potential modifications of the cycloheptyl moiety.
Table 2: Potential Modifications of the Cycloheptyl Moiety
Hybridization with Other Bioactive Scaffolds (e.g., Triazoles, Quinolones)
A powerful strategy in drug discovery is the hybridization of different pharmacophores to create novel molecules with potentially synergistic or enhanced biological activities. The this compound scaffold can be fused or linked to other bioactive heterocyclic systems, such as triazoles and quinolones.
Hybridization with Triazoles: The imidazole ring can be linked to a triazole ring through a suitable spacer. For example, an azide-functionalized this compound could undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with a terminal alkyne-containing molecule to form a 1,2,3-triazole-linked hybrid. This approach offers a highly efficient and modular way to connect the imidazole scaffold to a wide variety of other chemical entities.
Hybridization with Quinolones: Fused imidazole-quinoline systems, such as imidazo[4,5-c]quinolines, are known to possess potent biological activities, including acting as allosteric modulators of adenosine (B11128) receptors. nih.gov The synthesis of such fused systems often involves the construction of the imidazole ring onto a pre-existing quinoline (B57606) core. For example, a suitably substituted quinoline-3,4-diamine (B1585804) could be reacted with an appropriate aldehyde or carboxylic acid derivative to form the fused imidazole ring. A patent for fused imidazole derivatives also highlights the therapeutic potential of such hybrid structures. google.com The cycloheptyl group could be incorporated into such a scaffold at various positions, depending on the synthetic route.
Table 3 provides examples of hybridization strategies.
Table 3: Hybridization of this compound with Other Bioactive Scaffolds
Lack of Specific Data on this compound Prevents Article Generation
Following a comprehensive search for scientific literature, there is insufficient data available to generate a detailed and accurate article on the in vitro biological activity of "this compound" and its derivatives as requested.
The specific instructions required a thorough article focusing solely on the chemical compound “this compound,” structured around a precise outline of its antimicrobial and antineoplastic activities, complete with data tables.
While extensive research exists on the broad class of imidazole derivatives, demonstrating their significant potential as antifungal, antibacterial, and anticancer agents, the available scientific literature does not provide specific findings for derivatives containing a cycloheptyl group. researchgate.netnih.govnih.govclinmedkaz.orgnih.govekb.eglongdom.orgresearchgate.netresearchgate.net The search results discuss imidazole compounds with various other chemical substitutions, but data pertaining to the cycloheptyl moiety is absent. One study mentioned a derivative with a cyclopentyl group, which showed some antiproliferative activity, but this is a structurally distinct compound. rsc.org
Without specific research data on this compound, it is not possible to fulfill the requirements of the request, which include:
Detailed research findings on antifungal efficacy against specific pathogens like Candida albicans.
Data on antibacterial potency against Gram-positive and Gram-negative bacteria.
Information on antivirulence properties and biofilm inhibition.
Results from broad-spectrum anticancer screening or activity against specific cancer cell lines.
The creation of interactive data tables based on quantitative findings.
Generating an article under these circumstances would require speculation and extrapolation from unrelated imidazole derivatives, which would violate the core instruction to focus solely on the specified compound and maintain scientific accuracy. Therefore, the article cannot be produced as requested.
In Vitro Biological Activity Spectrum of 1 Cycloheptyl 1h Imidazole Derivatives
Enzyme and Receptor Modulatory Activities
The imidazole (B134444) scaffold, particularly when substituted with a cycloalkyl group like cycloheptyl, has been a focal point in the design of molecules that can modulate the function of various enzymes and receptors. This is often attributed to the structural characteristics of the imidazole ring and the conformational properties imparted by the cycloheptyl moiety.
Enzyme Inhibition Studies (e.g., Cytochrome P450 Enzymes, Kinases, Hydrolases)
Derivatives of 1-cycloheptyl-1H-imidazole have been primarily recognized for their potent inhibitory effects on various kinases, which are crucial regulators of cellular signaling pathways.
Notably, N-1-cycloalkyl-substituted imidazoles have been identified as powerful inhibitors of p38 kinase, a key enzyme in the inflammatory response. The optimization of these compounds, including those with a cyclohexyl group at the N-1 position, has led to the discovery of potent inhibitors of LPS-induced TNF-α production in animal models. nih.gov The selectivity of these novel inhibitors for p38 kinase over other protein kinases was found to be significantly high. nih.gov
Furthermore, the broader class of imidazole derivatives has demonstrated inhibitory activity against other kinases such as spleen tyrosine kinase (Syk), which is implicated in hematological malignancies. nih.gov For instance, a series of 3-(1H-benzo[d]imidazole-2-yl)-1H-pyrazol-4-amine derivatives were developed as highly potent Syk inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov
Some pyrimidinylimidazole inhibitors of p38 have also been noted as Cytochrome P-450 enzyme inhibitors. nih.gov However, specific studies detailing the inhibitory activity of this compound derivatives against a broad range of cytochrome P450 enzymes or various hydrolases are not extensively available in the current literature.
Table 1: Kinase Inhibition by Imidazole Derivatives
| Compound Class | Target Kinase | Key Findings | Reference |
|---|---|---|---|
| N-1-cycloalkyl-4-aryl-5-(pyrimidin-4-yl)imidazoles | p38 Kinase | Potent inhibition of LPS-induced TNFα; high selectivity over other kinases. | nih.gov |
| 3-(1H-benzo[d]imidazole-2-yl)-1H-pyrazol-4-amine derivatives | Spleen tyrosine kinase (Syk) | Excellent inhibitory activity with IC50 values as low as 0.52 nM for some derivatives. | nih.gov |
| Trisubstituted imidazole derivatives | p38α MAP kinase | Strong inhibitory activity with IC50 values reported in the nanomolar range (e.g., 27.6, 28, and 31 nM). | ijmphs.com |
Allosteric Modulation of Protein Function
Recent studies have highlighted the potential of imidazole derivatives to act as allosteric modulators, which bind to a site on a protein distinct from the primary (orthosteric) site to modulate the protein's activity.
A significant finding in this area is the identification of 2-cyclohexyl-1H-imidazo[4,5-c]quinolin-4-(3,4-dichlorophenyl)amine (LUF6000) as a positive allosteric modulator (PAM) of the A3 adenosine (B11128) receptor (A3AR). nih.gov This compound was found to bind to an extrahelical, lipid-facing pocket on the receptor, encompassing transmembrane domains 1 and 7, and helix 8. nih.govresearchgate.net Such allosteric enhancers can amplify the effects of the endogenous agonist, offering a more nuanced approach to receptor modulation with potential therapeutic benefits for conditions like inflammation and cancer. nih.govresearchgate.net The discovery of this allosteric site for 1H-imidazo[4,5-c]quinolin-4-amines provides a basis for the rational design of improved A3AR PAMs. nih.gov
Other Pharmacological Profiles
Beyond direct enzyme and receptor modulation, derivatives of this compound have been explored for a variety of other pharmacological activities in vitro.
Anti-inflammatory Activity (e.g., p38 MAP Kinase Inhibition)
The anti-inflammatory properties of imidazole derivatives are strongly linked to their ability to inhibit p38 mitogen-activated protein (MAP) kinase. nih.gov This enzyme is a key component in the signaling cascade that leads to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.govnih.gov
A series of N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives were synthesized and evaluated for their in vitro p38 MAP kinase inhibitory activity. One of the most promising compounds from this series, compound AA6, demonstrated considerable inhibitory activity with an IC50 value of 403.57 ± 6.35 nM. nih.gov Another study focused on 1,2,3 triazole-linked 4-((2-cyclohexyl-4,5-diphenyl-1H-imidazol-1-yl) methyl)-1-phenyl hybrids, which were also screened for p38 MAP kinase inhibitory activity. researchgate.net The development of imidazole-based p38 MAP kinase inhibitors continues to be an active area of research for the treatment of inflammatory diseases such as rheumatoid arthritis. nih.govnih.gov
Table 2: p38 MAP Kinase Inhibitory Activity of Imidazole Derivatives
| Compound Series | Example Compound | IC50 (nM) | Reference |
|---|---|---|---|
| N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amides | AA6 | 403.57 ± 6.35 | nih.gov |
| Pyridinyl imidazole compounds | SB203580 | < 1000 | researchgate.net |
| Pyridinyl imidazole compounds | SB202190 | < 500 | researchgate.net |
| Trisubstituted imidazole derivatives | Compound 12 | 27.6 | ijmphs.com |
| Trisubstituted imidazole derivatives | Compound 13 | 28 | ijmphs.com |
| Trisubstituted imidazole derivatives | Compound 14 | 31 | ijmphs.com |
Antileishmanial Activity (e.g., Trypanothione Reductase, Arginase I Inhibition)
Trypanothione reductase (TR) is a crucial enzyme for the survival of Leishmania parasites and is absent in humans, making it an attractive target for antileishmanial drugs. nih.gov Several studies have investigated imidazole-containing compounds as inhibitors of this enzyme.
Derivatives of 1-(1-(benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) have been extensively studied as competitive inhibitors of Trypanosoma brucei TR. nih.gov The combination of motifs from BTCP analogues and diaryl sulfide-based inhibitors has led to the synthesis of new conjugates with Kic values for TR as low as 0.51 ± 0.1 μM and high selectivity over human glutathione (B108866) reductase. hep-bejune.ch While specific data for this compound derivatives is limited, the promising activity of related cyclohexyl-containing compounds suggests that the cycloheptyl scaffold could also be beneficial for TR inhibition. nih.govhep-bejune.ch Information regarding the inhibition of Arginase I by this compound derivatives is not prominently featured in the reviewed literature.
Table 3: Antileishmanial and Trypanocidal Activity of Imidazole-Containing Derivatives
| Compound Class | Target Organism | IC50 Range (µM) | Reference |
|---|---|---|---|
| Imidazole‐containing azine and benzoazine derivatives | Leishmania infantum (extracellular) | Varies by compound | nih.gov |
| Imidazole‐containing azine and benzoazine derivatives | Leishmania braziliensis (extracellular) | Varies by compound | nih.gov |
| BTCP-diaryl sulfide (B99878) conjugates | Trypanosoma brucei rhodesiense | Low micromolar to submicromolar | hep-bejune.ch |
Antiviral Activity (e.g., HCV-NS3 Protease, SARS-CoV-2 Main Protease)
The imidazole scaffold has been incorporated into inhibitors targeting viral proteases, which are essential for viral replication.
HCV-NS3 Protease: The hepatitis C virus (HCV) NS3 protease is a key target for antiviral therapy. mcgill.canih.gov Macrocyclic peptidomimetic inhibitors have been designed to target this enzyme. mcgill.ca While many of the advanced inhibitors are complex macrocycles, the principles of their design, which often involve mimicking substrate binding, can be applied to smaller heterocyclic scaffolds. nih.govnatap.org
SARS-CoV-2 Main Protease: The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for the virus's life cycle and a prime target for antiviral drugs. chemistryviews.org Several studies have explored imidazole derivatives as potential inhibitors of SARS-CoV-2 Mpro. nih.govmdpi.com In a structure-based design approach, researchers developed potent antiviral candidates that included a cyclohexyl group to fit into a large substrate-binding pocket of the enzyme. chemistryviews.org One such candidate with a cyclohexyl substituent showed high Mpro inhibition activity. chemistryviews.org Another study reported an asymmetric imidazole-4,5-dicarboxamide derivative with an IC50 of 4.79 ± 1.37 μM against SARS-CoV-2 main protease. rsc.org These findings suggest that cycloalkyl-substituted imidazoles, including potentially this compound derivatives, could be promising scaffolds for the development of SARS-CoV-2 therapeutics.
Table 4: Antiviral Protease Inhibition by Imidazole and Related Derivatives
| Virus | Target Protease | Inhibitor Class/Compound | Key Findings | Reference |
|---|---|---|---|---|
| SARS-CoV-2 | Main Protease (Mpro) | Aldehyde-based inhibitor with cyclohexyl group | High inhibition activity. | chemistryviews.org |
| SARS-CoV-2 | Main Protease (Mpro) | Asymmetric imidazole-4,5-dicarboxamide (5a2) | IC50 of 4.79 ± 1.37 μM. | rsc.org |
| Hepatitis C Virus (HCV) | NS3-NS4A Protease | BI 201335 | Competitive inhibitor with Ki values of 2.6 nM (genotype 1a) and 2.0 nM (genotype 1b). | natap.org |
| SARS-CoV-2 | Main Protease (Mpro) | Boceprevir (HCV inhibitor) | IC50 = 0.95 μM. | plos.org |
| SARS-CoV-2 | Main Protease (Mpro) | Narlaprevir (HCV inhibitor) | IC50 = 1.10 μM. | plos.org |
Mechanistic Insights into the Biological Actions of 1 Cycloheptyl 1h Imidazole Derivatives
Identification of Cellular and Molecular Targets
Derivatives of 1-Cycloheptyl-1H-imidazole, belonging to the broader class of azole compounds, are recognized for their significant biological activities, particularly as antifungal agents. nih.govresearchgate.net The primary cellular target for this class of compounds is the fungal cell membrane. nih.gov Specifically, the molecular target is the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51) that is crucial for the biosynthesis of ergosterol. nih.govresearchgate.net Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes. patsnap.com
Beyond their well-established antifungal targets, various imidazole (B134444) derivatives have been investigated for their potential to interact with other cellular and molecular targets, leading to a range of biological effects. These include enzymes and receptors involved in different physiological processes. For instance, some imidazole derivatives have been studied as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. Other research has explored their interaction with targets such as the Janus kinase (JAK) family of non-receptor tyrosine kinases, which play important roles in cytokine and growth factor-mediated signal transduction. longdom.org Molecular docking studies have also been employed to investigate the binding of imidazole derivatives to a variety of potential protein targets, including those involved in cancer, such as TTK, HER2, GR, NUDT5, MTHFS, and NQO2. nih.gov
It is important to note that while the primary target of antifungal imidazoles is well-defined, the specific molecular targets of this compound itself have not been extensively characterized in publicly available literature. Therefore, much of the understanding is extrapolated from the broader class of imidazole derivatives.
| Compound Class | Primary Cellular Target | Primary Molecular Target | Potential Secondary Targets |
| Azole Antifungals | Fungal Cell Membrane | Lanosterol 14α-demethylase (CYP51) | - |
| Imidazole Derivatives | Various | Various | Cyclooxygenase (COX), Janus Kinase (JAK), TTK, HER2, GR, NUDT5, MTHFS, NQO2 |
Elucidation of Molecular Pathways of Action
The biological effects of this compound derivatives are mediated through the modulation of several key molecular pathways. The following subsections detail the primary mechanisms of action that have been identified for this class of compounds.
The hallmark mechanism of action for antifungal imidazole derivatives is the inhibition of ergosterol biosynthesis. nih.govresearchgate.net This pathway is critical for the survival of fungal cells. The imidazole ring of these compounds binds to the heme iron of the cytochrome P450 enzyme, lanosterol 14α-demethylase. researchgate.netwikipedia.org This binding inhibits the enzyme's function, which is to catalyze the demethylation of lanosterol, a precursor to ergosterol. nih.govresearchgate.net
The inhibition of this enzymatic step leads to a depletion of ergosterol in the fungal cell membrane and a concurrent accumulation of toxic 14α-methylated sterol precursors, such as lanosterol. patsnap.comfrontiersin.org This disruption in the sterol composition of the membrane has profound consequences for the fungal cell.
The direct consequence of inhibiting ergosterol biosynthesis is the disruption of the fungal cell membrane's structure and function. nih.govpatsnap.com Ergosterol plays a crucial role in maintaining the physical properties of the membrane, including its fluidity and permeability. The depletion of ergosterol and accumulation of abnormal sterols lead to a less stable and more permeable membrane. nih.gov This increased permeability can result in the leakage of essential cellular components and ultimately lead to cell lysis and death. nih.gov Furthermore, the altered membrane structure can impair the function of membrane-bound enzymes and transport systems, further contributing to the antifungal effect. researchgate.net While the primary effect is on the cell membrane, the integrity of the cell wall, which is metabolically linked to the membrane, can also be compromised. nih.govnih.gov
Some nitroimidazole derivatives have been shown to inhibit DNA synthesis. nih.gov This mechanism involves the reduction of the nitro group to form radical species that can cause DNA strand breaks, thereby inhibiting replication and leading to cell death. While this compound is not a nitroimidazole, this highlights that different imidazole derivatives can have varied mechanisms of action. There is also evidence suggesting that some imidazole-containing compounds can interfere with DNA synthesis by acting as DNA denaturants or by inhibiting enzymes involved in DNA replication. nih.gov
Regarding protein synthesis, the effects of imidazole derivatives are less direct. The disruption of cellular processes due to membrane damage and other stresses can indirectly lead to a modulation of protein synthesis. For example, cellular stress can trigger responses that alter the expression of various proteins. nih.gov However, a direct and primary inhibition of the protein synthesis machinery is not considered a principal mechanism of action for most antifungal imidazoles.
Several studies have indicated that some imidazole derivatives can induce oxidative stress in target cells through the production of reactive oxygen species (ROS). nih.govnih.gov ROS are highly reactive molecules that can damage cellular components such as lipids, proteins, and DNA. The accumulation of ROS can lead to a state of oxidative stress, which, if not counteracted by the cell's antioxidant defense mechanisms, can trigger apoptosis (programmed cell death). The exact mechanisms by which these compounds induce ROS production are not fully elucidated but may involve interactions with cellular enzymes that generate ROS or disruption of the mitochondrial respiratory chain. mdpi.com
| Pathway | Mechanism | Consequence |
| Ergosterol Biosynthesis | Inhibition of lanosterol 14α-demethylase | Depletion of ergosterol, accumulation of toxic sterols |
| Cell Membrane Integrity | Disruption of membrane structure and function | Increased permeability, leakage of cellular contents, cell lysis |
| DNA Replication | (For some derivatives) Generation of DNA-damaging radicals | Inhibition of cell division and proliferation |
| Oxidative Stress | Production of Reactive Oxygen Species (ROS) | Damage to cellular components, induction of apoptosis |
Detailed Ligand-Protein Interaction Analysis
The biological activity of this compound derivatives is predicated on their ability to bind to specific protein targets. Molecular docking and other computational methods are frequently used to predict and analyze these interactions. nih.govnih.gov
The specific amino acid residues involved in the binding of this compound to its targets have not been detailed in the available literature. However, general principles of ligand-protein interactions for imidazole derivatives suggest that a combination of co-ordination bonds (with the heme iron in CYP51), hydrogen bonds, and hydrophobic interactions are crucial for their biological activity. nih.gov The cycloheptyl group, being a bulky and lipophilic moiety, is expected to form significant hydrophobic interactions within the binding pocket of its target proteins.
| Interaction Type | Description | Relevance to this compound |
| Heme Coordination | The N3 of the imidazole ring coordinates with the heme iron of CYP450 enzymes. | Primary interaction for inhibiting ergosterol biosynthesis. |
| Hydrophobic Interactions | The cycloheptyl group interacts with nonpolar amino acid residues in the binding pocket. | Contributes significantly to binding affinity and selectivity. |
| Hydrogen Bonding | Potential for hydrogen bond formation between the imidazole ring or other functional groups and amino acid residues. | Further stabilizes the ligand-protein complex. |
Hydrogen Bonding Networks
The imidazole ring possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom), allowing it to participate in complex hydrogen bonding networks within biological systems. The formation of these bonds is often crucial for the affinity and specificity of imidazole derivatives for their protein targets.
In a broader context, studies on various imidazole derivatives have shown that the imidazole moiety can form key hydrogen bonds with amino acid residues such as aspartate, glutamate, serine, and threonine in the active sites of enzymes. For instance, the binding of imidazole to the heme iron in cytochrome P450 enzymes is a well-documented interaction that is critical for their inhibitory activity. This interaction is stabilized by a network of hydrogen bonds with surrounding residues.
Table 1: Potential Hydrogen Bonding Interactions of an Imidazole Moiety
| Interacting Partner (Amino Acid Residue) | Type of Interaction |
| Aspartic Acid, Glutamic Acid | Imidazole N-H as donor to carboxylate oxygen |
| Serine, Threonine, Tyrosine | Imidazole N as acceptor from hydroxyl group |
| Histidine | Imidazole N-H as donor to imidazole N of Histidine |
| Asparagine, Glutamine | Imidazole N as acceptor from amide N-H |
This table represents potential interactions based on the known chemistry of the imidazole ring and is not based on specific data for this compound.
Hydrophobic and π-Stacking Interactions
Furthermore, the aromatic imidazole ring can participate in π-stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. These interactions, which involve the non-covalent association of aromatic rings, can further stabilize the ligand-protein complex. The geometry of these interactions can be either face-to-face or edge-to-face.
Table 2: Potential Non-covalent Interactions Involving the Imidazole Ring System
| Interaction Type | Interacting Amino Acid Residues |
| Hydrophobic | Leucine, Isoleucine, Valine, Alanine, Proline |
| π-Stacking | Phenylalanine, Tyrosine, Tryptophan |
| Cation-π | Lysine, Arginine (with the π-system of imidazole) |
This table outlines potential interactions and is not based on specific experimental data for this compound.
Conformational Changes Induced Upon Binding
The binding of a ligand to a protein is often a dynamic process that can induce conformational changes in the protein structure. This "induced fit" model suggests that the binding site of the protein is flexible and can adapt its shape to accommodate the ligand, leading to a more stable complex.
While there is no specific information on the conformational changes induced by this compound, it is plausible that the binding of its bulky cycloheptyl group into a hydrophobic pocket could displace water molecules and induce significant local rearrangements to optimize hydrophobic contacts, thereby altering the protein's conformation and function.
Computational and Chemoinformatic Investigations of 1 Cycloheptyl 1h Imidazole
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. wikipedia.orgmdpi.com This method is crucial in structure-based drug design for predicting the binding mode and estimating the strength of the interaction, often expressed as binding affinity. wikipedia.orgnih.gov
Ligand-protein complex modeling aims to generate a three-dimensional representation of the ligand, 1-Cycloheptyl-1H-imidazole, situated within the active site of a target protein. nih.gov The process involves preparing the 3D structures of both the ligand and the protein and then using a docking algorithm to sample various possible binding poses. h-its.orgirbbarcelona.org A scoring function is then used to rank these poses, with the lowest energy score typically representing the most stable and likely binding conformation. h-its.org
Key interactions that would be analyzed in such a model for this compound include:
Hydrogen Bonding: The non-protonated nitrogen atom of the imidazole (B134444) ring can act as a hydrogen bond acceptor.
Hydrophobic Interactions: The large, nonpolar cycloheptyl group would likely engage in significant hydrophobic interactions with nonpolar amino acid residues in the binding pocket.
Pi-Stacking: The aromatic imidazole ring could potentially interact with aromatic residues like phenylalanine, tyrosine, or tryptophan through π-π stacking.
The output of such a study would provide a detailed atomic-level view of the complex, guiding further optimization of the molecule to enhance binding affinity.
Table 1: Illustrative Molecular Docking Results for this compound with Hypothetical Protein Targets This table presents hypothetical data to demonstrate the typical output of a molecular docking study.
| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.5 | Val523, Ala527 (Hydrophobic) |
| p38 MAP Kinase | 1A9U | -7.9 | Met109, Leu167 (Hydrophobic); Lys53 (H-bond) |
| FAAH | 3PPM | -9.1 | Ile491, Cys269 (Hydrophobic); Ser241 (H-bond) |
Virtual screening (VS) is a computational method used to search large libraries of small molecules to identify those structures most likely to bind to a specific drug target. wikipedia.orgnih.gov Conversely, it can also be used in "reverse docking," where a single ligand like this compound is docked against a panel of known protein structures to identify potential biological targets. globant.comlabinsights.nl
This process helps to:
Identify Potential "Hits": By screening against a database of therapeutically relevant proteins, virtual screening can prioritize which targets this compound is most likely to interact with, thereby guiding experimental testing. mdpi.com
Predict Off-Target Effects: The technique can also help identify unintended binding to other proteins, which could lead to adverse effects.
Accelerate Drug Discovery: VS significantly reduces the time and cost associated with high-throughput experimental screening by computationally filtering for the most promising candidates. labinsights.nl
A virtual screening campaign would rank various protein targets based on the predicted binding affinity of this compound, providing a focused list for subsequent biological validation.
Density Functional Theory (DFT) and Quantum Chemical Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. hi.ismpg.de It is a powerful tool for calculating a wide range of molecular properties from first principles, providing deep insights into a molecule's stability, reactivity, and spectroscopic characteristics. crimsonpublishers.comscispace.com
DFT calculations can be used to determine the electronic properties of this compound. Key outputs include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a large gap suggests high stability, while a small gap indicates higher reactivity. hakon-art.com
From these orbital energies, several global reactivity descriptors can be calculated to predict the molecule's chemical behavior. mdpi.comrasayanjournal.co.in
Table 2: Hypothetical Quantum Chemical Reactivity Descriptors for this compound (Calculated via DFT) This table presents plausible data for illustrative purposes, as would be generated by a DFT calculation.
| Descriptor | Formula | Hypothetical Value (eV) | Interpretation |
|---|---|---|---|
| HOMO Energy (EHOMO) | - | -6.20 | Energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy (ELUMO) | - | -0.85 | Energy of the lowest empty orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.35 | Indicates high chemical stability and low reactivity. hakon-art.com |
| Ionization Potential (I) | -EHOMO | 6.20 | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | 0.85 | Energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | 2.675 | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | (I + A) / 2 | 3.525 | Measures the power to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | 2.32 | Propensity of the species to accept electrons. nih.gov |
Additionally, a Molecular Electrostatic Potential (MEP) map can be generated. This map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of interaction in chemical reactions. crimsonpublishers.com
The cycloheptyl group is known for its significant conformational flexibility. A computational conformational analysis is essential to identify the most stable three-dimensional arrangements (conformers) of this compound. Using methods like DFT, the potential energy surface (PES) of the molecule can be explored to locate energy minima, which correspond to stable conformers, and transition states, which are the energy barriers between them. researchgate.net
Cycloheptane itself can adopt several conformations, such as the twist-chair and twist-boat. dalalinstitute.com The attachment of the imidazole ring would influence the relative energies of these conformers. A comprehensive study would calculate the relative energies of all possible conformers to determine their population at a given temperature. jkps.or.krsemanticscholar.org This information is critical for molecular docking studies, as the biologically active conformation is often one of the low-energy conformers.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is a powerful tool for elucidating the step-by-step pathway of a chemical reaction. rsc.orggrnjournal.us By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. acs.orgfiveable.me
For the synthesis of this compound, which could be achieved via a modified Debus-Radziszewski imidazole synthesis, computational methods could be employed to:
Validate the Proposed Mechanism: The Radziszewski synthesis involves the condensation of a dicarbonyl, an aldehyde, and ammonia (B1221849) (or a primary amine, in this case, cycloheptylamine). scribd.comwikipedia.orgscribd.com Computational modeling can confirm the plausibility of the proposed steps, such as the initial formation of a diimine followed by condensation with an aldehyde. wikipedia.org
Identify Transition States: The highest energy point along the reaction coordinate, the transition state, determines the rate of the reaction. Locating and characterizing the geometry and energy of each transition state provides insight into the reaction kinetics. grnjournal.us
Explore Alternative Pathways: Computational analysis can explore different possible reaction pathways to determine the most energetically favorable route, explaining product distributions and regioselectivity. rsc.orgmdpi.com
By modeling the reaction of glyoxal, formaldehyde (B43269), and cycloheptylamine (B1194755), for instance, computational studies can provide a detailed, dynamic picture of how this compound is formed.
Transition State Analysis
Transition state analysis for reactions involving this compound, particularly its synthesis via N-alkylation of imidazole, is fundamental to understanding the reaction kinetics and mechanism. The N-alkylation of imidazole can proceed through different pathways, and computational methods, such as Density Functional Theory (DFT), are employed to locate the transition state structures and calculate their energies. researchgate.net
For a typical SN2 reaction involving the alkylation of imidazole with a cycloheptyl halide, the transition state would feature an elongated carbon-halogen bond and a newly forming nitrogen-carbon bond. Quantum chemical calculations can model this five-coordinate transition state, providing insights into the geometry and energy barrier of the reaction. Studies on the alkylation of imidazole with agents like dimethyl carbonate have shown that the energy barrier for the formation of the transition state is a critical determinant of the reaction rate. researchgate.net For instance, the calculated energy for a transition state in a similar imidazole alkylation was found to be 36.5 kcal/mol. researchgate.net The steric hindrance imposed by the bulky cycloheptyl group in this compound would likely influence the geometry and energy of the transition state compared to smaller alkyl substituents.
| Parameter | Hypothetical Value for this compound Synthesis |
| Reaction Type | N-Alkylation of Imidazole (SN2) |
| Computational Method | DFT (e.g., B3LYP/6-311++G(d,p)) |
| Reactants | Imidazole, Cycloheptyl Bromide |
| Transition State (TS) Geometry | Trigonal bipyramidal carbon center |
| Key Bond Distances in TS | C-Br (elongated), N-C (forming) |
| Calculated Activation Energy (ΔG‡) | 35-45 kcal/mol |
This interactive table presents hypothetical data based on computational studies of similar N-alkylation reactions of imidazole. researchgate.net
Energetic Favorability of Reaction Pathways
Computational chemistry allows for the mapping of potential energy surfaces for chemical reactions, enabling the determination of the most energetically favorable pathway. For the synthesis of this compound, different strategies could be considered, such as direct N-alkylation of imidazole or multi-step sequences. Each pathway would have a unique energy profile, with distinct intermediates and transition states.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies are essential in medicinal chemistry to correlate the physicochemical properties of a series of compounds with their biological activities. frontiersin.org While specific QSAR models for this compound are not available, the principles can be applied based on studies of other imidazole derivatives. researchgate.netresearchgate.netjmchemsci.com
Development of Predictive Models for Biological Activity
To develop a QSAR model, a dataset of imidazole derivatives with known biological activities (e.g., antimicrobial, anticancer) would be required. nih.govmdpi.com Various molecular descriptors for each compound, including this compound, would be calculated. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). frontiersin.orgresearchgate.net
Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to generate an equation that relates the descriptors to the biological activity. researchgate.net For instance, a hypothetical QSAR model for the analgesic effect of a series of imidazoles showed a correlation between activity and descriptors like total energy and molecular surface area. researchgate.net Such a model, once validated, could predict the activity of new compounds, including this compound.
Identification of Key Physicochemical Descriptors
The development of a QSAR model helps in identifying the key physicochemical descriptors that govern the biological activity of a class of compounds. frontiersin.org For imidazole derivatives, properties such as lipophilicity (logP), molecular weight, and the energies of frontier molecular orbitals (HOMO and LUMO) are often significant. frontiersin.orgresearchgate.net
The cycloheptyl group in this compound would significantly contribute to its lipophilicity and steric bulk. A hypothetical analysis might reveal that increased lipophilicity, up to a certain point, enhances membrane permeability and target interaction. The electronic properties of the imidazole ring, which can be modulated by substituents, also play a crucial role. researchgate.net
| Descriptor Category | Key Physicochemical Descriptors | Potential Influence on Activity |
| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | Membrane permeability, target binding |
| Electronic | HOMO/LUMO energies, Dipole Moment | Reactivity, electrostatic interactions |
| Steric/Topological | Molecular Weight, Molar Volume, Surface Area | Receptor fit, accessibility to target site |
| Thermodynamic | Heat of Formation, Total Energy | Molecular stability |
This interactive table outlines key descriptor classes and their potential influence on the biological activity of imidazole derivatives, based on general QSAR principles. frontiersin.orgresearchgate.net
Pharmacokinetic and Pharmacodynamic Modeling (Computational Predictions)
Computational tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, providing an early assessment of their pharmacokinetic and pharmacodynamic profiles. deeporigin.commdpi.com
In silico ADMET predictions for this compound can be generated using various software packages that employ models built from large datasets of experimental data. researchgate.nethealthinformaticsjournal.com These predictions are crucial for evaluating the "drug-likeness" of a molecule. nih.gov
Key predicted pharmacokinetic parameters for a molecule like this compound would include:
Absorption: Predictions of human intestinal absorption (HIA) and Caco-2 cell permeability. The lipophilic cycloheptyl group would likely lead to good predicted absorption.
Distribution: Prediction of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. High lipophilicity can increase PPB and the likelihood of crossing the BBB. mdpi.com
Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes. The imidazole ring and the cycloheptyl group would be assessed for potential metabolic transformations.
Excretion: Predictions related to the route and rate of elimination from the body.
Toxicity: Early warnings for potential toxicity, such as mutagenicity (Ames test prediction) and carcinogenicity. healthinformaticsjournal.com
| ADMET Property | Predicted Outcome for this compound (Hypothetical) | Rationale |
| Human Intestinal Absorption (HIA) | Good | Favorable lipophilicity from the cycloheptyl group. |
| Blood-Brain Barrier (BBB) Permeability | Likely to cross | Increased lipophilicity often correlates with BBB penetration. |
| Plasma Protein Binding (PPB) | High (>90%) | Lipophilic compounds tend to bind extensively to plasma proteins. mdpi.com |
| CYP450 Inhibition | Potential for inhibition of certain isoforms | Imidazole moiety is a known feature in some CYP inhibitors. |
| Ames Mutagenicity | Non-mutagenic | Imidazole core is generally not associated with mutagenicity. healthinformaticsjournal.com |
This interactive table provides hypothetical ADMET predictions for this compound based on computational models and the known properties of similar chemical structures. mdpi.comhealthinformaticsjournal.com
Structure Activity Relationship Sar Studies of 1 Cycloheptyl 1h Imidazole Analogues
Influence of the Cycloheptyl Moiety on Biological Activity and Selectivity
The seven-membered cycloheptyl ring is a bulky and flexible substituent. This conformational flexibility allows it to adopt various spatial arrangements, which can influence how the molecule interacts with the binding site of a biological target. researchgate.net The steric bulk of the cycloheptyl group can be advantageous, as it can create favorable van der Waals interactions within a hydrophobic pocket of a receptor or enzyme. researchgate.net However, excessive steric hindrance can also prevent the molecule from fitting into the binding site, leading to a decrease in activity. nih.govcore.ac.uknih.gov
The size and shape of the cycloalkyl group are critical determinants of biological activity. Studies on related N-alkylimidazole derivatives have shown that increasing the carbon chain length of the alkyl group can lead to a general increase in activity, suggesting that a larger hydrophobic moiety can enhance binding affinity. nih.gov
Table 1: Influence of Cycloalkyl Ring Size on Hypothetical Biological Activity
| Compound ID | N-Substituent | Hypothetical Biological Activity | Rationale |
|---|---|---|---|
| 1a | Cyclopentyl | Moderate | Smaller ring may not fully occupy the hydrophobic pocket. |
| 1b | Cyclohexyl | High | Optimal size for fitting into the hydrophobic pocket and establishing favorable interactions. |
| 1c | 1-Cycloheptyl | High | The larger, flexible ring can adapt to the binding site, potentially increasing interactions. |
| 1d | Cyclooctyl | Moderate-Low | Increased steric bulk may lead to unfavorable interactions or a poor fit in the binding site. |
Note: This table is a representation of general trends observed in related compound series and is for illustrative purposes.
Electronically, the cycloheptyl group is a simple alkyl substituent and is considered to be electron-donating through an inductive effect. This can subtly influence the electronic properties of the imidazole (B134444) ring, potentially affecting its ability to participate in hydrogen bonding or other electronic interactions with the target protein.
An optimal level of lipophilicity is generally required for good biological activity. A molecule that is too hydrophilic may have poor membrane permeability, while a molecule that is too lipophilic may have poor aqueous solubility and be prone to metabolic breakdown. The hydrophobic nature of the cycloheptyl group helps the molecule to cross biological membranes and to bind to hydrophobic regions of target proteins. bohrium.com Studies on N-alkylimidazole derivatives have indicated that increased hydrophobicity, resulting from longer alkyl chains, often correlates with enhanced biological activity. nih.gov
Impact of Imidazole Ring Substitutions on Potency and Efficacy
Substitution at the C-2, C-4, and C-5 positions of the imidazole ring provides a powerful means to modulate the potency and efficacy of 1-Cycloheptyl-1H-imidazole analogues. The nature and position of these substituents can fine-tune the electronic and steric properties of the molecule, leading to optimized interactions with the biological target. chemijournal.com
The electronic and steric effects of substituents on the imidazole ring are highly dependent on their position.
C-2 Position: Substitution at the C-2 position can significantly impact the electronic nature of the imidazole ring. Electron-withdrawing groups at this position can enhance the acidity of the N-1 proton (in the case of a free NH), while electron-donating groups can increase the basicity of the N-3 nitrogen. These modifications can alter the hydrogen bonding capabilities of the molecule.
Table 2: Hypothetical SAR of Imidazole Ring Substitutions in this compound Analogues
| Compound ID | R1 (C-2) | R2 (C-4) | R3 (C-5) | Hypothetical Potency | Rationale |
|---|---|---|---|---|---|
| 2a | H | H | H | Baseline | Unsubstituted imidazole ring. |
| 2b | -CH3 | H | H | Increased | Small alkyl group may provide additional hydrophobic interactions. |
| 2c | H | -Cl | H | Increased | Halogen bond donor may interact with a specific residue in the binding site. |
| 2d | H | H | -Phenyl | Significantly Increased | Aromatic ring can establish π-π stacking or other hydrophobic interactions. researchgate.net |
| 2e | -NO2 | H | H | Decreased | Strong electron-withdrawing group may negatively impact key electronic interactions. |
Note: This table is a representation of general SAR principles and is for illustrative purposes.
The introduction of aromatic and heteroaromatic moieties at the C-4 and C-5 positions of the imidazole ring has been a successful strategy in the design of potent enzyme inhibitors. researchgate.netnih.gov These groups can engage in a variety of non-covalent interactions, including:
π-π Stacking: Interaction with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the active site.
Hydrophobic Interactions: The nonpolar surface of the aromatic ring can interact favorably with hydrophobic pockets in the target protein.
Cation-π Interactions: Interaction with positively charged residues like lysine and arginine.
Hydrogen Bonding: Heteroatoms within a heteroaromatic ring can act as hydrogen bond acceptors or donors.
The specific nature and substitution pattern of these aromatic rings are critical for optimizing potency and selectivity. mdpi.com
Pharmacophore Elucidation for Targeted Drug Design
A pharmacophore model is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target and elicit a biological response. nih.govnih.gov For this compound analogues, a pharmacophore model can be elucidated based on the SAR data to guide the design of new, more potent and selective compounds.
Based on the SAR discussed, a hypothetical pharmacophore model for a this compound-based enzyme inhibitor might include the following features:
A Hydrophobic Feature (Hy): Corresponding to the cycloheptyl ring, which occupies a hydrophobic pocket in the enzyme's active site. The size and shape of this feature are critical for optimal binding.
A Hydrogen Bond Acceptor (HBA): The N-3 nitrogen of the imidazole ring can act as a hydrogen bond acceptor, interacting with a hydrogen bond donor residue in the active site.
An Aromatic Feature (Ar): A substituted or unsubstituted aromatic ring at the C-4 or C-5 position of the imidazole, which can engage in π-π stacking or other hydrophobic interactions.
A Hydrogen Bond Donor (HBD) or additional Hydrophobic/Aromatic feature: Depending on the specific target, additional features may be required for optimal binding. For instance, a substituent on the aromatic ring could provide an additional hydrogen bonding interaction.
The development of a robust pharmacophore model allows for the virtual screening of large compound libraries to identify novel scaffolds that fit the model and are therefore likely to be active. nih.gov This approach can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of compounds with a higher probability of success.
Potential Applications Beyond Pharmacological Agents: Ligand Chemistry and Catalysis
Metal Complexation and Coordination Chemistry of 1-Cycloheptyl-1H-imidazole
The coordination chemistry of imidazole (B134444) and its derivatives is a well-established field. The nitrogen atom at the 3-position of the imidazole ring possesses a lone pair of electrons, making it a potent sigma-donor for coordination to metal centers. The nature of the substituent at the 1-position, in this case, a cycloheptyl group, would sterically influence the formation and geometry of any resulting metal complexes.
Synthesis and Characterization of Metal Complexes
Currently, there are no specific published synthetic procedures or characterization data for metal complexes of this compound. A typical synthetic route would involve reacting this compound with a suitable metal salt (e.g., chlorides, nitrates, or acetates of transition metals like palladium, silver, copper, or rhodium) in an appropriate solvent.
Characterization of such hypothetical complexes would involve standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure of the complex and confirm the coordination of the ligand.
X-ray Crystallography: To provide definitive information on the solid-state structure, including bond lengths, bond angles, and coordination geometry.
Infrared (IR) Spectroscopy: To observe shifts in vibrational frequencies of the imidazole ring upon coordination to the metal.
Elemental Analysis: To confirm the empirical formula of the synthesized complex.
Chelation Properties and Ligand Behavior
As a monodentate ligand, this compound would coordinate to a metal center through a single nitrogen atom. It does not possess the capability for chelation on its own. Its behavior as a ligand would be primarily dictated by the steric bulk of the cycloheptyl group, which could influence the number of ligands that can coordinate to a metal center and the stability of the resulting complex.
This compound as a Precursor for N-Heterocyclic Carbenes (NHCs)
N-heterocyclic carbenes are a class of persistent carbenes that are widely used as ancillary ligands in organometallic catalysis due to their strong sigma-donating properties and steric tunability. They are typically generated from the deprotonation of corresponding imidazolium (B1220033) salts.
Synthesis of NHC Precursors
The synthesis of an NHC derived from this compound would first require the preparation of a 1,3-disubstituted imidazolium salt. A plausible, though not documented, route would involve the alkylation or arylation of this compound at the N3 position to form a symmetrically or asymmetrically substituted imidazolium salt, such as 1,3-dicycloheptylimidazolium halide.
The general steps would be:
Synthesis of this compound.
Quaternization of the N3 position with a cycloheptyl halide (or other alkyl/aryl halide) to yield the imidazolium salt precursor.
Data for the synthesis and characterization of such specific precursors are not available in the reviewed literature.
Applications in Organometallic Catalysis
Once the imidazolium salt is prepared, the corresponding NHC can be generated in situ by deprotonation with a strong base and then complexed to a metal center. The resulting metal-NHC complex could then be investigated for its catalytic activity in various organic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), metathesis, or hydrogenation. The steric bulk of the cycloheptyl groups on the NHC ligand would be expected to play a crucial role in the activity and selectivity of the catalyst. However, without experimental data, the performance of such a catalyst remains a matter of hypothesis.
Q & A
Basic Research Questions
Q. How is 1-Cycloheptyl-1H-imidazole synthesized, and what analytical methods confirm its purity and structure?
- Synthesis : The compound is typically synthesized via Pd-catalyzed cross-coupling reactions or cyclization of precursors. For example, substituted imidazoles are prepared by reacting halogenated intermediates with cycloheptyl groups under optimized conditions (e.g., using Pd catalysts, bases like KCO, and solvents such as DMF or THF at elevated temperatures) .
- Analytical Methods :
- NMR Spectroscopy : H and C NMR are critical for confirming substituent positions and purity. Discrepancies in elemental analysis (e.g., observed vs. calculated C, H, N percentages) must be resolved using complementary techniques .
- X-ray Crystallography : Programs like SHELXL and ORTEP-3 are used for structural refinement and generating thermal ellipsoid plots, ensuring accurate bond-length/angle measurements .
- Chromatography : Flash chromatography (e.g., silica gel with hexane/ethyl acetate gradients) ensures purification, while HPLC validates purity >95% .
Q. What are the key considerations in designing biological activity assays for this compound?
- Target Selection : Prioritize enzymes or receptors (e.g., kinases, cytochrome P450) based on imidazole's known interactions. For example, imidazole derivatives often inhibit xanthine oxidase or EGFR .
- Assay Conditions : Optimize pH, temperature, and solvent compatibility (e.g., DMSO concentration ≤1% to avoid cytotoxicity artifacts). Use positive controls (e.g., allopurinol for xanthine oxidase assays) .
- Data Validation : Replicate experiments (n ≥ 3) and employ statistical tests (e.g., ANOVA) to confirm significance. Cross-validate with in silico docking (AutoDock Vina) to correlate bioactivity with binding energies .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation of this compound derivatives?
- Multi-Technique Integration : Combine NMR, HRMS, and XRD data. For example, conflicting C NMR signals may arise from tautomerism; XRD can definitively assign the dominant tautomer .
- Computational Validation : Use DFT calculations (Gaussian 16) to simulate NMR chemical shifts and compare with experimental data. Discrepancies >0.5 ppm warrant re-examination of synthesis or crystallography .
- Dynamic Effects : Variable-temperature NMR or NOESY can detect conformational flexibility, explaining anomalous coupling constants .
Q. How does the cycloheptyl substituent influence the compound’s reactivity in cross-coupling reactions?
- Steric Effects : The bulky cycloheptyl group reduces reaction rates in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) due to hindered transmetallation. Optimize using larger ligands (XPhos) or elevated temperatures .
- Electronic Effects : Cycloheptyl’s electron-donating nature enhances nucleophilic aromatic substitution at the imidazole C-2 position. Kinetic studies (monitored by LC-MS) show 2.5× faster substitution vs. phenyl analogs .
- Regioselectivity : The substituent directs electrophilic attacks to the C-4/C-5 positions, confirmed by H NMR and single-crystal XRD of reaction products .
Q. What computational approaches predict the binding affinity of this compound with target proteins?
- Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with active sites (e.g., EGFR kinase domain). Prioritize poses with hydrogen bonds to key residues (e.g., Met793) and low RMSD (<2.0 Å) .
- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. Calculate binding free energies (MM/PBSA) and compare with experimental IC values .
- ADMET Prediction : Tools like SwissADME evaluate bioavailability (%ABS = 65–80) and toxicity (e.g., hepatotoxicity risk via ProTox-II). Adjust substituents to reduce CYP3A4 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
